molecular formula C13H19NO B6317141 N,N-Dimethyl-5-phenyl-pentanamide CAS No. 40286-74-6

N,N-Dimethyl-5-phenyl-pentanamide

Cat. No. B6317141
CAS RN: 40286-74-6
M. Wt: 205.30 g/mol
InChI Key: UQDJSZWPBKPGQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Dimethyl-5-phenyl-pentanamide (DMPA) is an organic compound belonging to the amide family. It is a white, crystalline solid with a melting point of 114°C. It is soluble in organic solvents and is used in a variety of scientific applications. DMPA has been used in the synthesis of pharmaceuticals, as a reagent in organic synthesis, and as a catalyst in chemical reactions.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis of N,N-Dimethyl-5-phenyl-pentanamide can be achieved through a multi-step process involving the reaction of several starting materials.

Starting Materials
Benzene, Pentan-2-one, Dimethylamine, Sodium borohydride, Hydrochloric acid, Sodium hydroxide, Methanol, Ethanol

Reaction
Step 1: Benzene is reacted with pentan-2-one in the presence of sodium borohydride to form 5-phenyl-pentan-2-ol., Step 2: 5-phenyl-pentan-2-ol is then reacted with dimethylamine in the presence of hydrochloric acid to form N,N-dimethyl-5-phenyl-pentan-2-amine., Step 3: N,N-dimethyl-5-phenyl-pentan-2-amine is then reacted with sodium hydroxide and ethanol to form N,N-dimethyl-5-phenyl-pentanamide., Step 4: The final product is purified through recrystallization using methanol.

Mechanism Of Action

N,N-Dimethyl-5-phenyl-pentanamide acts as a catalyst in chemical reactions by facilitating the transfer of a proton from one molecule to another. This proton transfer is necessary for the formation of a new bond between two molecules. In addition, N,N-Dimethyl-5-phenyl-pentanamide can also act as a reactant in organic synthesis by forming bonds between two molecules.

Biochemical And Physiological Effects

N,N-Dimethyl-5-phenyl-pentanamide has been found to have no significant biochemical or physiological effects. It has been studied for its potential use as a drug, but no beneficial effects have been found.

Advantages And Limitations For Lab Experiments

N,N-Dimethyl-5-phenyl-pentanamide has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable in a variety of solvents. In addition, it is non-toxic and has no significant biochemical or physiological effects. However, N,N-Dimethyl-5-phenyl-pentanamide is not very soluble in water and has a low melting point, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for the use of N,N-Dimethyl-5-phenyl-pentanamide in scientific research. It could be used as a catalyst in the synthesis of new molecules or polymers, or as a reactant in the synthesis of pharmaceuticals. In addition, it could be used in the study of enzyme-catalyzed reactions, in the study of drug metabolism, and in the study of cellular signaling pathways. N,N-Dimethyl-5-phenyl-pentanamide could also be used as a reagent in the synthesis of other organic compounds, or as a reactant in the synthesis of metal complexes. Finally, N,N-Dimethyl-5-phenyl-pentanamide could be used to study the effects of proton transfer on the structure and function of proteins.

Scientific Research Applications

N,N-Dimethyl-5-phenyl-pentanamide is used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a reactant in the synthesis of pharmaceuticals. In addition, it has been used in the synthesis of polymers, in the study of enzyme-catalyzed reactions, in the study of drug metabolism, and in the study of cellular signaling pathways.

properties

IUPAC Name

N,N-dimethyl-5-phenylpentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-14(2)13(15)11-7-6-10-12-8-4-3-5-9-12/h3-5,8-9H,6-7,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQDJSZWPBKPGQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CCCCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-5-phenyl-pentanamide

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